Ethcathinone

Overview

Description

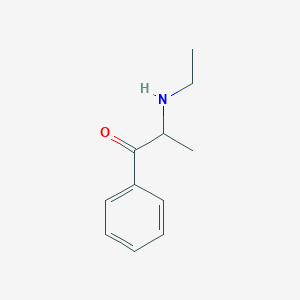

Ethcathinone, also known as ethylpropion or ETH-CAT, is a stimulant drug of the phenethylamine, amphetamine, and cathinone chemical classes . It is an active metabolite of the prodrug diethylcathinone and is fully responsible for its effects .

Synthesis Analysis

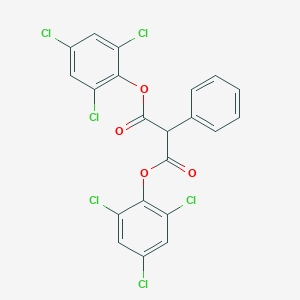

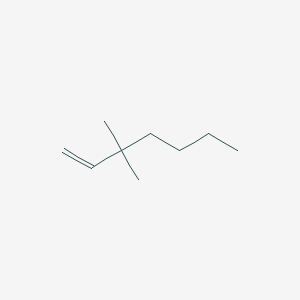

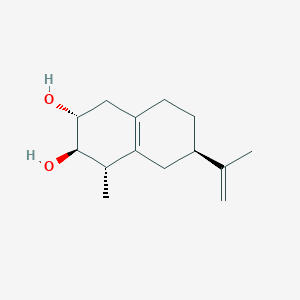

Methcathinone and related compounds like Ethcathinone can be prepared easily from readily available starting materials such as the ephedrines and pseudoephedrines . The oxidation of each individual isomer of ephedrine and pseudoephedrine produces homochiral methcathinone via conservation of configuration .Molecular Structure Analysis

Synthetic cathinones are β-keto phenethylamine derivatives presenting the same core structure . They are structurally similar to amphetamine, with the difference being the presence of a keto group .Physical And Chemical Properties Analysis

Ethcathinone has a molar mass of 177.247 g·mol −1 . Its melting point is between 195 to 198 °C (383 to 388 °F) and boiling point is 272.3 °C (522.1 °F) at 760 mmHg .Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

Comprehensive chemical characterization of Ethcathinone was performed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. This research is significant for the identification of Ethcathinone in material seized by drug enforcement agencies. The study provides detailed insights into the purity and structural aspects of Ethcathinone, contributing valuable information for forensic toxicology (Kuś et al., 2016).

Analysis of Substituted Cathinones

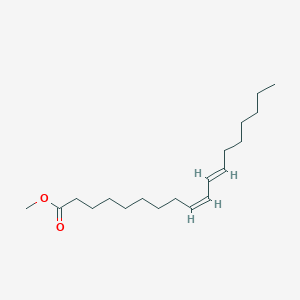

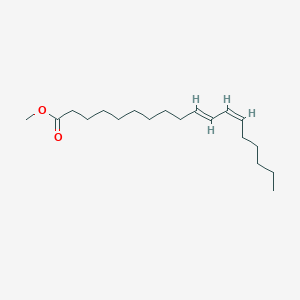

Investigations into the phenylacetone based isomers of Ethcathinone have been conducted to understand their presence in seized samples. This research is crucial in forensic science for the identification and differentiation of various cathinone derivatives. The study provided analytical data and proposed explanations for the presence of these compounds in seized samples, enhancing our understanding of cathinone derivatives in forensic contexts (McDermott et al., 2011).

Elucidation of Metabolites

A study focused on the phase I and II metabolism of Ethcathinone derivatives in human urine and liver microsomes. This research is significant for understanding the metabolic pathways of Ethcathinone, which is crucial for drug testing and analysis. The findings contribute to the detection of Ethcathinone intake, especially in overdose situations, thereby assisting in medical and forensic investigations (Helfer et al., 2015).

Stimulant Mechanisms of Cathinones

Research on the stimulant effects of Ethcathinone and other cathinones on dopamine efflux in rat brain slices provides valuable insights into the neurochemical mechanisms of these compounds. This study contributes to our understanding of the pharmacological properties of cathinones and their potential impact on the brain's reward system, which is essential for the development of therapeutic and preventive strategies (Opacka‐Juffry et al., 2014).

Seizures and Hyponatremia Related to Poisoning

A case study of Ethcathinone and methylone poisoning highlights the severe clinical toxicity associated with these substances. This research is crucial for medical toxicology, providing insights into the clinical manifestations and management of synthetic cathinone intoxication. Such studies are vital for healthcare professionals in diagnosing and treating patients exposed to these compounds (Boulanger-Gobeil et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

New psychoactive substances like Ethcathinone represent a public health threat since they are not controlled by international conventions, are easily accessible online and are sold as a legal alternative to illicit drugs . To circumvent the law, new derivatives are clandestinely synthesized and, therefore, synthetic cathinones keep emerging on the drug market, with their chemical and toxicological properties still unknown .

properties

IUPAC Name |

2-(ethylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMHIBZGTAPASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939595 | |

| Record name | 2-(Ethylamino)-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethcathinone | |

CAS RN |

18259-37-5 | |

| Record name | Ethcathinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3BCK77BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)